3-Bromo-5-chloro-2-ethynylpyridine
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Overview
Description
3-Bromo-5-chloro-2-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethynyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-ethynylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-ethynylpyridine. The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Sonogashira coupling, where the ethynyl group reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
3-Bromo-5-chloro-2-ethynylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-ethynylpyridine involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethynyl group can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-5-ethynylpyridine
- 5-Bromo-3-chloro-2-ethynylpyridine
- 3-Bromo-2-ethynylpyridine
Comparison: 3-Bromo-5-chloro-2-ethynylpyridine is unique due to the specific positioning of the bromine, chlorine, and ethynyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the halogen atoms can influence the compound’s ability to participate in substitution reactions or its binding affinity to biological targets .
Properties
Molecular Formula |
C7H3BrClN |
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Molecular Weight |
216.46 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-7-6(8)3-5(9)4-10-7/h1,3-4H |
InChI Key |
GVNITFCAHMSTEV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)Cl)Br |
Origin of Product |
United States |
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